![molecular formula C13H9N3O4S2 B2887082 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid CAS No. 299921-67-8](/img/structure/B2887082.png)
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid” is a chemical compound. It is a derivative of benzothiadiazole and benzoic acid . The molecular formula of this compound is C13H9N3O4S2.
Molecular Structure Analysis
The molecular weight of “this compound” is 335.35. The structure includes a benzothiadiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms .Aplicaciones Científicas De Investigación
Antiparasitic Properties
Compounds bearing the benzothiadiazole moiety have demonstrated significant antiparasitic properties. For instance, derivatives have shown promising activity against parasites like Leishmania infantum and Trichomonas vaginalis. One such compound exhibited antiproliferative activity towards T. vaginalis, while another was effective against L. infantum parasites, indicating potential in treating parasitic infections (Delmas et al., 2002).
Photodynamic Therapy for Cancer Treatment
Benzothiadiazole derivatives have been studied for their efficacy in photodynamic therapy (PDT) against cancer. A specific study highlighted the synthesis of zinc phthalocyanine derivatives substituted with benzothiadiazole groups. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, essential for effective PDT. This demonstrates their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Microbial Biosynthesis
Research into microbial biosynthesis has led to the development of systems for producing 3-amino-benzoic acid (3AB) from simple substrates like glucose using Escherichia coli. This approach has significantly improved 3AB production, demonstrating the potential of co-culture engineering in metabolic engineering for producing important chemical compounds (Zhang & Stephanopoulos, 2016).
Inhibition of Chronic Diseases
Benzothiadiazole derivatives have been identified as potent and selective inhibitors of enzymes involved in chronic diseases. For example, a series of compounds were synthesized and evaluated for their EP receptor affinities and antagonist activities, aiming to reduce inhibitory activity against cytochrome P450 isozymes. This research contributes to the development of treatments for conditions with underlying chronic inflammation or other pathologies (Naganawa et al., 2006).
Dye-Sensitized Solar Cells
The application of benzothiadiazole derivatives extends to the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). A study on organic D-A-π-A dyes incorporating benzothiadiazole as an electron acceptor unit revealed their potential in improving DSSC device performance. Such materials contribute to the development of more efficient solar energy conversion technologies (Ferdowsi et al., 2018).
Mecanismo De Acción
Target of Action
A structurally similar compound, [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-phenylacetic acid, has been used in proteomics research Proteomics involves the large-scale study of proteins, particularly their structures and functions
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other benzothiadiazol compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
Its molecular weight (34938 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Propiedades
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c17-13(18)8-3-1-4-9(7-8)16-22(19,20)11-6-2-5-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXRAURQKQCJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.